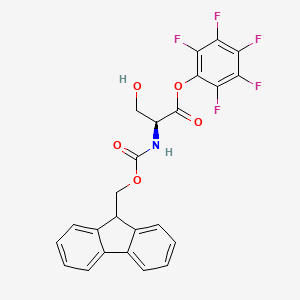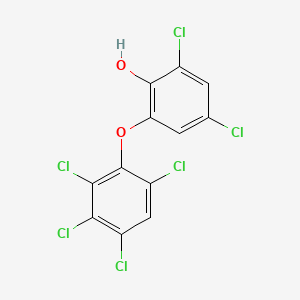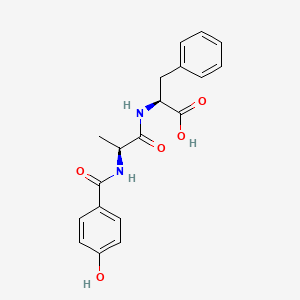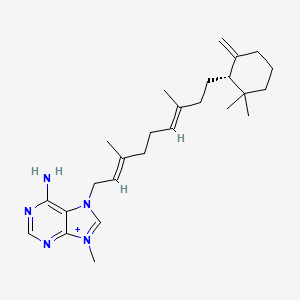![molecular formula C15H9N3O3 B13777096 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione is a complex organic compound with the molecular formula C15H9N3O3 . It contains a total of 30 atoms, including 9 hydrogen atoms, 15 carbon atoms, 3 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl and amide groups .
Métodos De Preparación
The synthesis of 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione involves several steps, typically starting with the formation of the core anthracene structure. The synthetic routes often include:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of hydroxyl and amide groups through specific reagents and reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the aromatic rings and functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione can be compared with similar compounds such as:
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-: Another complex aromatic compound with similar structural features.
Other Anthracene Derivatives: Compounds with similar core structures but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H9N3O3 |
|---|---|
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
16-hydroxy-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,13,15,17-heptaene-9,11-dione |
InChI |
InChI=1S/C15H9N3O3/c19-10-6-3-7-18-13(10)17-12-8-4-1-2-5-9(8)16-14(20)11(12)15(18)21/h1-7,19H,(H,16,20) |
Clave InChI |
VZNUBSHDBLWKFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=O)N2)C(=O)N4C=CC=C(C4=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
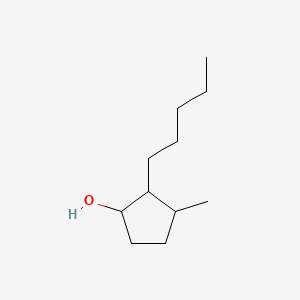
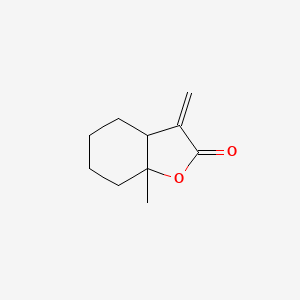
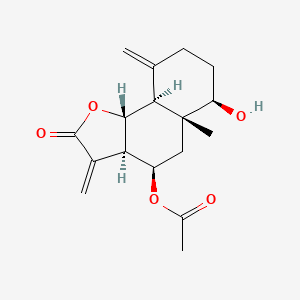
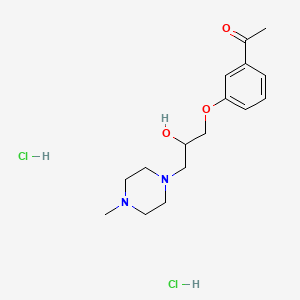
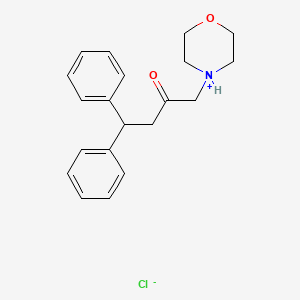
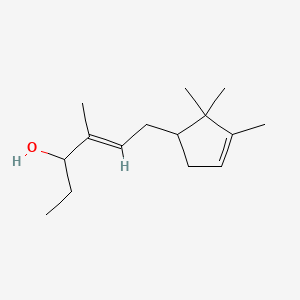
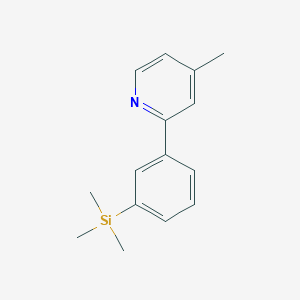
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
